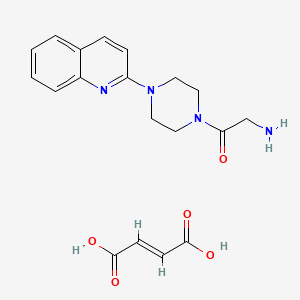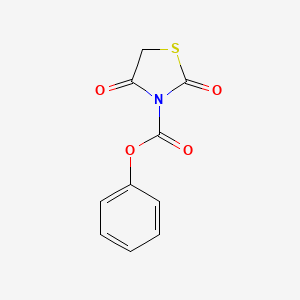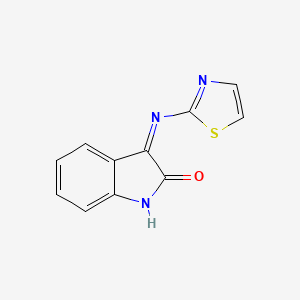
(3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one is a heterocyclic compound that features both indole and thiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one typically involves the condensation of an indole derivative with a thiazole derivative under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a thiazolidine derivative. Substitution reactions can result in various substituted indole or thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
(3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of (3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one: Unique due to its specific combination of indole and thiazole rings.
Indole derivatives: Compounds containing the indole ring, known for their diverse biological activities.
Thiazole derivatives: Compounds containing the thiazole ring, also known for their biological activities.
Uniqueness
This compound is unique because it combines the structural features of both indole and thiazole rings, which may confer distinct chemical and biological properties. This dual functionality can make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H7N3OS |
|---|---|
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
(3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one |
InChI |
InChI=1S/C11H7N3OS/c15-10-9(14-11-12-5-6-16-11)7-3-1-2-4-8(7)13-10/h1-6H,(H,12,13,14,15) |
InChI-Schlüssel |
PNTKBLRMHBTOFR-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)/C(=N/C3=NC=CS3)/C(=O)N2 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC3=NC=CS3)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Chloro(dimethyl)silyl]benzoyl chloride](/img/structure/B14330909.png)
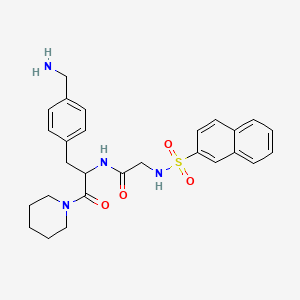
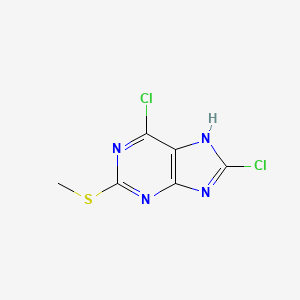
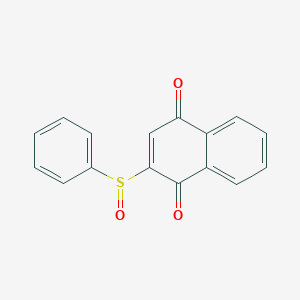

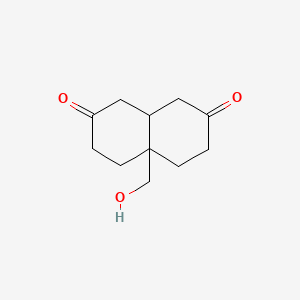

![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)
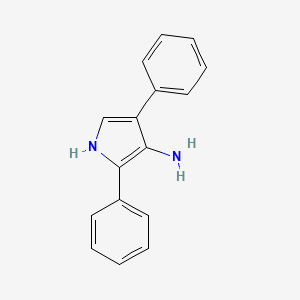

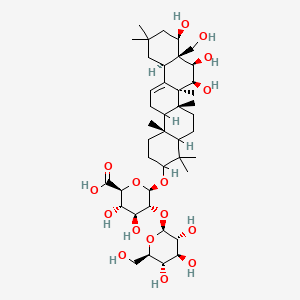
![Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate](/img/structure/B14330969.png)
